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4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis protocol for 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid.
Synthesis protocol for 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid.
Application Note: Precision Synthesis of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid , a critical scaffold in the development of MEK inhibitors and other kinase-targeting therapeutics. Unlike direct iodination strategies which suffer from poor regioselectivity due to the competing directing effects of the carboxyl and alkoxy groups, this protocol utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The target molecule presents a 1,3,4-trisubstituted benzene ring. Direct iodination of 3-(2,2,2-trifluoroethoxy)benzoic acid is risky; the alkoxy group directs ortho/para, but the bulky carboxyl group at position 1 sterically hinders position 2 and electronically deactivates the ring. While position 6 is accessible, it yields the incorrect isomer.
To ensure structural integrity, we employ a "displacement-first" strategy starting from 3-fluoro-4-nitrobenzoic acid . The nitro group activates the ortho-fluorine for displacement by the weakly nucleophilic 2,2,2-trifluoroethanol. Subsequent reduction and Sandmeyer iodination install the iodine atom regiospecifically at position 4.
Workflow Visualization:
Caption: Retrosynthetic disconnection showing the linear assembly from commercially available 3-fluoro-4-nitrobenzoic acid.
Detailed Experimental Protocol
Stage 1: Nucleophilic Aromatic Substitution ( )
Objective: Install the trifluoroethoxy side chain.
Reaction: 3-Fluoro-4-nitrobenzoic acid + 2,2,2-Trifluoroethanol
-
Reagents:
-
3-Fluoro-4-nitrobenzoic acid (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) (3.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (2.5 equiv)
-
DMF (Anhydrous) (10 mL/g substrate)
-
-
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, suspend NaH (2.5 equiv) in anhydrous DMF at 0°C. -
Alkoxide Formation: Add 2,2,2-trifluoroethanol (3.0 equiv) dropwise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 min until evolution ceases.
-
Substrate Addition: Add a solution of 3-fluoro-4-nitrobenzoic acid (1.0 equiv) in DMF dropwise. (Note: The first equivalent of base deprotonates the carboxylic acid; the second generates the nucleophile).
-
Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC or LCMS for disappearance of fluoride starting material.
-
Workup: Cool to room temperature. Pour slowly into ice-cold 1M HCl (excess) to quench and precipitate the product.
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
-
Stage 2: Nitro Reduction
Objective: Convert the nitro group to an aniline to set up the Sandmeyer reaction.
Reaction: 3-(2,2,2-trifluoroethoxy)-4-nitrobenzoic acid
-
Reagents:
-
Nitro intermediate (from Stage 1)
-
10% Pd/C (5 wt% loading)
-
Hydrogen Gas (Balloon pressure)
-
Methanol or Ethanol (Solvent)[1]
-
-
Procedure:
-
Dissolve the nitro compound in Methanol.[2]
-
Add 10% Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).
-
Purge the vessel with
gas and stir under a hydrogen balloon at room temperature for 12–16 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent to yield the off-white amine solid. This is typically pure enough for the next step.
-
Stage 3: Sandmeyer Iodination
Objective: Replace the amino group with iodine.
Reaction: 4-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid
-
Reagents:
-
Amino intermediate (from Stage 2)
-
Sodium Nitrite (
) (1.2 equiv) -
Potassium Iodide (
) (2.0 equiv) -
Sulfuric Acid (
, 2M aqueous solution) -
Urea (trace, to quench excess nitrite)
-
-
Procedure:
-
Diazotization: Suspend the amine in 2M
and cool to 0–5°C in an ice bath. -
Add a solution of
(1.2 equiv) in water dropwise, maintaining temperature < 5°C. Stir for 30 min. The solution should become clear (diazonium salt formation). -
Optional: Add a spatula tip of Urea to destroy excess nitrous acid (prevents side reactions).
-
Iodination: Dissolve
(2.0 equiv) in a minimal amount of water. Add this solution dropwise to the cold diazonium mixture. -
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt and iodine installation. Observation: Evolution of
gas and formation of a dark iodine color. -
Workup: Cool to room temperature. Treat with saturated aqueous Sodium Thiosulfate (
) to reduce excess iodine (color changes from dark purple/brown to yellow/white). -
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid) to obtain the pure title compound.
-
Quantitative Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |
| 1 | TFE, NaH, DMF | 85-92% | Anhydrous conditions; Temp control (80°C) | |
| 2 | Reduction | 95-98% | Complete conversion essential before Step 3 | |
| 3 | Sandmeyer | 70-80% | Temperature <5°C during diazotization |
Mechanistic & Safety Insights
Mechanistic Rationale:
-
Regiocontrol: The
reaction is driven by the strong electron-withdrawing effect of the para-nitro group. The fluorine atom at position 3 is highly activated, while the carboxyl group at position 1 is deactivated, preventing side reactions. -
Sandmeyer Efficiency: The trifluoroethoxy group at position 3 is electron-donating by resonance. This stabilizes the intermediate diazonium cation at position 4, preventing premature decomposition and improving the yield of the iodination step [1].
Safety Protocols:
-
Sodium Hydride: Reacts violently with moisture. Use strictly anhydrous DMF.
-
Diazonium Salts: Potentially explosive if isolated dry. Always keep in solution and proceed immediately to the iodination step.
-
Trifluoroethanol: Toxic and volatile. Handle in a fume hood.
References
-
Sandmeyer Reaction Mechanism & Utility
- Title: Synthesis of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide (Flecainide Precursors)
-
General Sandmeyer Protocols
- Title: Sandmeyer Reaction - Organic Chemistry Portal
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. CN112851646A - Preparation method of Tegolrazan - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of Crude 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic Acid
Application Notes and Protocols for the Purification of Crude 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction
4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated aromatic carboxylic acid, a class of compounds of significant interest in pharmaceutical and materials science research. The presence of the iodo, trifluoroethoxy, and carboxylic acid functionalities imparts unique chemical properties that are valuable in the synthesis of complex molecules. However, the crude product from synthesis often contains various impurities, such as unreacted starting materials, byproducts from side reactions (e.g., incomplete iodination), and residual reagents.[1][2] Achieving high purity of the target compound is crucial for its subsequent applications.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of crude 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid. The methodologies described herein are designed to be robust and adaptable, allowing researchers to optimize the purification based on the specific impurity profile of their crude material.
Physicochemical Properties and Impurity Profile
Table 1: Estimated Physicochemical Properties of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid and Related Compounds
| Property | 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid (Predicted) | 4-Iodobenzoic acid | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid |
| Molecular Weight | 360.03 g/mol | 248.02 g/mol | 318.17 g/mol |
| Physical State | Solid (powder) | White solid | White to Almost white powder to crystal |
| Melting Point | Not available | 270–273 °C[3] | Not available |
| pKa | Estimated to be in the range of 3-4, similar to other benzoic acids. | Not available | Not available |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like alcohols, ethers, and chlorinated solvents.[3] | Slightly soluble in water; soluble in alcohol and ether.[3] | Not available |
Potential Impurities:
Based on common synthetic routes for halogenated and substituted benzoic acids, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the trifluoroethoxy or iodo groups.
-
Isomeric Byproducts: Incomplete or non-selective iodination can lead to the formation of other iodo-isomers.
-
De-iodinated Species: The corresponding 3-(2,2,2-trifluoroethoxy)benzoic acid.
-
Over-iodinated Species: Di-iodinated benzoic acid derivatives.
-
Hydrolysis Products: If the synthesis involves ester intermediates, incomplete hydrolysis can leave ester impurities.
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis.
Purification Strategies
The primary purification techniques for 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid leverage its acidic nature and its differential solubility. The two most effective methods are acid-base extraction and recrystallization.
Acid-Base Extraction: A Powerful First-Pass Purification
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic phases at varying pH levels.[4][5] The carboxylic acid group of the target molecule is acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase. Subsequent acidification of the aqueous phase will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[6]
Workflow for Acid-Base Extraction:
Sources
- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 2. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]
- 3. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic Acid in Medicinal Chemistry
Application Notes & Protocols: 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to achieving desired pharmacological profiles. 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 1698670-68-6) emerges as a compound of significant interest for medicinal chemists.[1][2] While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a 4-iodo-substituted aromatic ring and a 3-(2,2,2-trifluoroethoxy) group—suggest a powerful utility as a versatile intermediate in the synthesis of novel therapeutic agents.
The 4-iodo substituent serves as a highly efficient handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6][7][8][9][10][11][12][13][14] This allows for the facile and regioselective introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space. The trifluoroethoxy group, on the other hand, is a valuable bioisostere.[15][16][17][18][19] Its incorporation into a drug candidate can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[20][21][22][23][24]
This guide provides a detailed exploration of the potential applications of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid in a medicinal chemistry context, focusing on its role as a key building block in the synthesis of a hypothetical kinase inhibitor. The protocols and rationale presented herein are grounded in established chemical principles and draw parallels from structurally related compounds.
Strategic Rationale: The Advantage of the 4-Iodo-3-(2,2,2-trifluoroethoxy) Substituent Pattern
The unique substitution pattern of this benzoic acid derivative offers a compelling combination of features for the medicinal chemist:
-
Orthogonal Reactivity: The carboxylic acid and the iodo group provide two distinct points for chemical modification. The carboxylic acid can be readily converted to amides, esters, or other functionalities, while the iodo group is primed for cross-coupling reactions. This orthogonality allows for a modular and convergent synthetic approach to complex molecules.
-
Modulation of Physicochemical Properties: The 2,2,2-trifluoroethoxy group is a bioisosteric replacement for other functionalities, such as a methoxy or a nitro group.[15][16][17][18][19] Its strong electron-withdrawing nature can influence the pKa of the carboxylic acid and modulate the electronic properties of the aromatic ring. Furthermore, it can enhance metabolic stability by blocking potential sites of oxidative metabolism.[15][21] The trifluoroethoxy group can also increase lipophilicity, which can improve cell permeability and target engagement.[20][21][23][24]
-
Vectorial Exploration of Chemical Space: The 4-iodo position allows for the introduction of various substituents that can be directed towards specific binding pockets of a biological target. This is particularly relevant in the design of inhibitors that occupy both a hinge-binding region and a solvent-exposed region of a kinase, for example.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor
To illustrate the utility of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid, we propose its use in the synthesis of a hypothetical inhibitor of a protein kinase, a well-established class of drug targets. The designed target molecule, "Kinase Inhibitor A" , incorporates the core scaffold of our title compound, with a heterocyclic moiety introduced via a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Building Block to Bioactive Candidate
The synthesis of "Kinase Inhibitor A" from 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid can be envisioned as a two-step process: a Suzuki-Miyaura cross-coupling followed by an amide bond formation.
Caption: Synthetic workflow for "Kinase Inhibitor A".
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid with a generic heterocyclic boronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid | 1698670-68-6 | 360.03 | 1.0 | 1.0 |
| Heterocyclic Boronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask, add 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid (360 mg, 1.0 mmol), the heterocyclic boronic acid (1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with 1 M HCl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the biaryl benzoic acid intermediate.
Protocol 2: Amide Bond Formation
This protocol describes the conversion of the resulting biaryl benzoic acid to the final "Kinase Inhibitor A" via amide coupling.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Biaryl Benzoic Acid Intermediate | - | Varies | 1.0 | 1.0 |
| Amine (R-NH₂) | Varies | Varies | 1.1 | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| DIPEA | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| DMF | 68-12-2 | 73.09 | 10 mL | - |
Procedure:
-
Dissolve the biaryl benzoic acid intermediate (1.0 mmol) in DMF (10 mL) in a 50 mL round-bottom flask.
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 mmol) to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated LiCl solution (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain "Kinase Inhibitor A".
Hypothetical Biological Evaluation: Kinase Inhibition Assay
The synthesized "Kinase Inhibitor A" would be evaluated for its ability to inhibit a specific protein kinase using a standard in vitro assay.
Caption: Workflow for determining kinase inhibition.
Protocol 3: In Vitro Kinase Assay (Luminescent Kinase Assay)
Principle:
This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity.
Materials:
| Component |
| "Kinase Inhibitor A" |
| Recombinant Human Kinase |
| Kinase-specific Substrate |
| ATP |
| Kinase Assay Buffer |
| Luminescent Kinase Assay Kit |
Procedure:
-
Prepare a serial dilution of "Kinase Inhibitor A" in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted "Kinase Inhibitor A" or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid represents a promising and versatile building block for medicinal chemistry. Its strategically positioned iodo and trifluoroethoxy groups provide chemists with the tools to systematically modify and optimize lead compounds. While direct biological applications are yet to be widely reported, its potential as a key intermediate in the synthesis of complex and biologically active molecules, such as kinase inhibitors, is significant. The protocols and rationale provided in this guide aim to equip researchers with the foundational knowledge to harness the potential of this unique chemical scaffold in their drug discovery endeavors.
References
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-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC. [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. [Link]
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. (2025). ResearchGate. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Depositonce.tu-berlin.de. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PMC. [Link]
-
Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. (2009). Researchrepository.ucd.ie. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal. [Link]
-
4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). AOBChem. [Link]
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Application Notes: The Strategic Role of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic Acid in Modern Drug Discovery
Application Notes: The Strategic Role of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic Acid in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the design and synthesis of novel therapeutics depend on the availability of versatile and strategically functionalized building blocks. 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid emerges as a highly valuable scaffold, engineered to facilitate the rapid assembly of complex molecular architectures. This molecule synergistically combines three key functional motifs: a reactive aryl iodide for diverse cross-coupling reactions, a metabolically robust trifluoroethoxy group to enhance drug-like properties, and a carboxylic acid for amide bond formation and further derivatization. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this building block, complete with detailed experimental protocols for its core synthetic transformations.
Introduction: A Trifunctional Building Block for Accelerated Discovery
The structure of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid is intentionally designed for maximum synthetic utility. Each functional group serves a distinct and critical purpose in the construction of potential drug candidates:
-
4-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[1][2] This provides a reliable and efficient handle for introducing a wide array of substituents, enabling the exploration of chemical space around a core scaffold. Its reactivity often allows for milder reaction conditions compared to the corresponding bromo or chloro analogs.
-
3-(2,2,2-Trifluoroethoxy) Group: The incorporation of fluorinated moieties is a well-established strategy in drug design to modulate physicochemical properties.[3][4] The trifluoroethoxy group, in particular, enhances lipophilicity, which can improve membrane permeability and bioavailability.[5][6] Furthermore, the high strength of the C-F bond confers significant metabolic stability, protecting the molecule from enzymatic degradation and potentially extending its in-vivo half-life.[3][5]
-
Benzoic Acid Moiety: The carboxylic acid is a cornerstone functional group in medicinal chemistry. It serves as a primary point for derivatization, most commonly through the formation of amide bonds—a linkage present in a vast number of approved drugs.[7][8] It can also act as a bioisostere for other functional groups or engage in crucial hydrogen bonding interactions with biological targets.
These attributes position 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid as a superior starting material for building libraries of compounds aimed at various therapeutic targets, including protein kinases and metabolic disease-related receptors.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₆F₃IO₃ |
| Molecular Weight | 362.04 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Key Functional Groups | Aryl Iodide, Carboxylic Acid, Trifluoroether |
| Primary Applications | Palladium-Catalyzed Cross-Coupling, Amidation |
Proposed Synthesis of the Building Block
A reliable supply of this key intermediate is paramount. A plausible and efficient synthetic route can be conceptualized starting from commercially available 4-amino-3-hydroxybenzoic acid. This multi-step synthesis leverages well-established and scalable reactions.
Caption: Proposed synthetic workflow for the target building block.
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is a gateway to structural diversity. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are fundamental tools for elaborating the core structure.[2][9]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[10][11] This protocol is ideal for coupling the title compound with various aryl or heteroaryl boronic acids, producing biaryl structures that are prevalent in kinase inhibitors.[12][13][14] The use of a pre-catalyst and a suitable phosphine ligand is crucial for high efficiency.[15][16]
Materials
| Reagent | Amount (1 mmol scale) | Purpose |
| 4-Iodo-3-(trifluoroethoxy)benzoic acid | 362 mg (1.0 equiv) | Aryl Halide |
| (Hetero)Aryl Boronic Acid | 1.2 mmol (1.2 equiv) | Coupling Partner |
| Pd(OAc)₂ or Pd₂(dba)₃ | 0.02 mmol (2 mol%) | Palladium Source |
| SPhos or XPhos | 0.04 mmol (4 mol%) | Ligand |
| K₂CO₃ or K₃PO₄ | 2.0 mmol (2.0 equiv) | Base |
| 1,4-Dioxane / Water | 5 mL (e.g., 4:1 v/v) | Solvent System |
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid, the aryl boronic acid, the palladium source, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
Rationale: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing access to arylalkynes.[17] These motifs are valuable as rigid linkers in drug design and as precursors for heterocycle synthesis. A copper co-catalyst is traditionally used, though copper-free methods are also prevalent.[18][19]
Materials
| Reagent | Amount (1 mmol scale) | Purpose |
| 4-Iodo-3-(trifluoroethoxy)benzoic acid | 362 mg (1.0 equiv) | Aryl Halide |
| Terminal Alkyne | 1.5 mmol (1.5 equiv) | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.03 mmol (3 mol%) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.05 mmol (5 mol%) | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine | 3.0 mmol (3.0 equiv) | Base & Solvent |
| THF or DMF | 5 mL | Co-solvent |
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the co-solvent (e.g., THF) followed by the base (e.g., Triethylamine) and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[20]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines from aryl halides.[21][22] It offers broad substrate scope and functional group tolerance, making it ideal for late-stage functionalization.[23][24] The choice of ligand and base is critical and depends on the nature of the amine.[1][25]
Materials
| Reagent | Amount (1 mmol scale) | Purpose |
| 4-Iodo-3-(trifluoroethoxy)benzoic acid | 362 mg (1.0 equiv) | Aryl Halide |
| Primary or Secondary Amine | 1.2 mmol (1.2 equiv) | Coupling Partner |
| Pd₂(dba)₃ | 0.01 mmol (1 mol%) | Palladium Source |
| BINAP or RuPhos | 0.02 mmol (2 mol%) | Ligand |
| NaOt-Bu or Cs₂CO₃ | 1.4 mmol (1.4 equiv) | Base |
| Toluene or Dioxane | 5 mL | Solvent |
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.
-
Reagent Addition: Add the 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid, the amine, and the degassed solvent.
-
Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor reaction completion by LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Core Application II: Amide Bond Formation
The carboxylic acid functionality is readily converted into amides, a bioisostere-rich functional group that is central to peptide mimetics and a wide range of small molecule drugs.[8][26]
Caption: General workflow for amide synthesis from the building block.
Protocol 4: Amide Coupling via Peptide Coupling Reagents
Rationale: Modern amide synthesis predominantly uses coupling reagents that activate the carboxylic acid in situ under mild conditions, minimizing side reactions and preserving stereochemistry.[7][27][28] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.
Materials
| Reagent | Amount (1 mmol scale) | Purpose |
| 4-Iodo-3-(trifluoroethoxy)benzoic acid | 362 mg (1.0 equiv) | Carboxylic Acid |
| Primary or Secondary Amine | 1.1 mmol (1.1 equiv) | Nucleophile |
| HATU | 1.1 mmol (1.1 equiv) | Coupling Reagent |
| DIPEA or Hunig's Base | 2.0 mmol (2.0 equiv) | Organic Base |
| DMF or CH₂Cl₂ | 5 mL | Solvent |
Procedure:
-
Initial Mixture: In a round-bottom flask, dissolve the 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid, the amine, and HATU in the solvent (e.g., DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash chromatography or recrystallization.
Application in Therapeutic Areas
Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a core structure accessible through the reactions described above. For example, a biaryl scaffold synthesized via Suzuki coupling can serve as the hinge-binding motif, while an amide-linked side chain can provide crucial interactions in the solvent-exposed region of the ATP-binding pocket.[29][30] The trifluoroethoxy group can provide favorable hydrophobic interactions and enhance metabolic stability.
GLP-1 Receptor Agonists & Metabolic Disease Therapeutics
The development of small-molecule GLP-1 receptor agonists for treating type 2 diabetes and obesity is an area of intense research.[31] The synthesis of these often complex heterocyclic molecules relies on the convergent assembly of highly functionalized building blocks.[32][33][34][35] 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid provides a starting point for constructing key fragments of these molecules, where the iodo-group allows for the introduction of complex heterocyclic systems and the trifluoroethoxy group helps to optimize the pharmacokinetic profile.
Conclusion
4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid is a potent and versatile building block for modern drug discovery. Its three distinct functional groups offer orthogonal chemical handles that enable a wide range of synthetic transformations. By employing the robust protocols outlined in these notes for palladium-catalyzed cross-coupling and amidation, medicinal chemists can efficiently generate diverse libraries of novel compounds. This strategic intermediate is poised to accelerate the discovery of next-generation therapeutics, particularly in the fields of oncology and metabolic diseases.
References
-
HepatoChem. Amide Coupling in Medicinal Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 5(1), 41-47. [Link]
-
Chen, Y., et al. (2014). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Journal of the Korean Chemical Society, 58(2), 195-200. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Pagliaro, L., et al. (2015). Synthesis and biological evaluation of novel halogenated heterocycles based on o-phenylenediamine and their interactions with the catalytic subunit of protein kinase CK2. Molecules, 20(8), 14826-14846. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- Google P
-
Drug Delivery Leader. The Technologies Propelling GLP-1 Analogues. [Link]
-
Wang, C., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(10), 2549-2566. [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Sharma, U., et al. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 581. [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Amination of Aryl Iodides. [Link]
-
Barder, T. E., et al. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 10(14), 2963-2966. [Link]
-
American Chemical Society. Synthesis of retatrutide by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist. [Link]
-
GenScript. Unveiling the Potential of GLP-1 Receptor Agonists and Multi-Target Therapies. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Alonso, F., et al. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. Catalysts, 13(11), 1450. [Link]
-
ResearchGate. Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. [Link]
-
Sharma, V., & Flavahan, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 921447. [Link]
-
Naito, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3370-3374. [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(21), 13426-13437. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14791-14820. [Link]
-
Asati, V., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5129. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Al-Ostoot, F. H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19066. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Abdel-Gawad, H., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Future Journal of Pharmaceutical Sciences, 11(1), 1-22. [Link]
-
ChemContent. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. [Link]
-
ResearchGate. Palladium‐catalyzed decarboxylation coupling between o‐bromobenzoic acid and aryl iodides. [Link]
-
Organic Syntheses. m-IODOBENZOIC ACID. [Link]
Sources
- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 24. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 29. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Notes & Optimization
Identifying common impurities in halogenated benzoic acid synthesis.
Identifying common impurities in halogenated benzoic acid synthesis.
Troubleshooting & Impurity Profiling Guide
Status: Operational Ticket Focus: Impurity Identification & Process Remediation Audience: Process Chemists, R&D Scientists
Introduction
Welcome to the Technical Support Center. This guide addresses the most frequent failure modes in the synthesis of halogenated benzoic acids (e.g., 4-chlorobenzoic acid, 2-bromobenzoic acid).
Unlike generic organic synthesis guides, this document treats your reaction as a system of competing kinetics . We categorize issues by synthetic route, as the impurity profile is dictated by the mechanism of formation.
Module 1: The Oxidation Route (Halotoluene Halo-Benzoic Acid)
Context: This is the standard industrial route (e.g., oxidizing 4-chlorotoluene to 4-chlorobenzoic acid) using
Common Ticket: "My product has a sweet, almond-like smell and a depressed melting point."
Diagnosis: Incomplete Oxidation.[1]
Root Cause: The oxidation of the methyl group proceeds stepwise: Methyl
The Impurity Cascade:
-
Halo-benzyl alcohol: (Early stage arrest)
-
Halo-benzaldehyde: (Late stage arrest - Most Common)
-
Halo-benzoic anhydride: (Dehydration side-product under forcing conditions)
Troubleshooting Protocol:
-
Q: How do I confirm this without NMR?
-
A: Perform the Brady’s Test (2,4-DNP). A yellow/orange precipitate indicates the presence of the aldehyde carbonyl group, which pure benzoic acid lacks.
-
-
Q: How do I salvage the batch?
-
A: Do not recrystallize yet; aldehydes often co-crystallize with the acid.
-
Remediation Step: Resuspend the crude solid in
(aq). The acid will dissolve as the sodium salt; the aldehyde will remain insoluble. Filter off the solids (aldehyde), then re-acidify the filtrate with to precipitate the pure acid [1].
-
Visualizing the Oxidation Failure Modes
Figure 1: Kinetic checkpoints in the oxidation of halotoluenes. Red nodes indicate common isolation impurities due to premature quenching.
Module 2: The Grignard/Lithiation Route (Halo-Benzene + )
Context: Common in medicinal chemistry for introducing the carboxyl group to a halogenated ring (e.g., 4-bromochlorobenzene
Common Ticket: "I isolated a neutral solid that is not soluble in base."
Diagnosis: Wurtz-Fittig Coupling (Homocoupling).
Root Cause: The formation of Biphenyls .[2] The Grignard reagent (
Self-Validating Check:
Dissolve 100 mg of crude product in
-
Result A: Clear solution
Product is Acidic (Good). -
Result B: Cloudy/Precipitate
Neutral Impurity (Biphenyl).
Troubleshooting Protocol:
-
Q: Why did this happen?
-
A: Local concentration of halide was too high. You added the halide to the magnesium too fast.
-
-
Q: How do I remove it?
Common Ticket: "My yield is low, and I see benzene/toluene in the NMR."
Diagnosis: Protodehalogenation (Moisture Kill).
Root Cause: Atmospheric moisture protonated the Grignard reagent before
-
Mechanism:
. -
Prevention: Flame-dry glassware and use a calcium chloride drying tube.
Module 3: The Sandmeyer Route (Amino-Benzoic Acid Halo-Benzoic Acid)
Context: Converting anthranilic acids to halo-benzoic acids via diazonium salts.[5]
Common Ticket: "Product is contaminated with a phenolic compound."
Diagnosis: Hydrolysis of the Diazonium Salt.
Root Cause: The diazonium intermediate (
Critical Control Point (CCP):
-
Temperature: The reaction must be kept at 0–5 °C during diazotization. Above 5 °C, the diazonium salt hydrolyzes rapidly to the phenol [3].
-
Reagent Excess: Ensure a large excess of
and acid ( ) to outcompete water as the nucleophile.
Module 4: Electrophilic Aromatic Substitution (EAS)
Context: Direct chlorination/bromination of benzoic acid.
Common Ticket: "I have a mixture of isomers I cannot separate."
Diagnosis: Regio-selectivity Failure. Technical Insight:
-
Benzoic Acid Directing: The
group is Meta-directing and deactivating.[8][9] Direct chlorination yields primarily 3-chlorobenzoic acid . -
Impurity: Small amounts of 3,4-dichlorobenzoic acid (over-chlorination) or 2-chlorobenzoic acid (ortho-attack, rare but possible).
Purification Strategy (Solubility Table): Separating isomers requires exploiting subtle solubility differences.
| Solvent System | Target Isomer | Impurity Solubilized | Protocol Note |
| Water (100°C) | All Isomers | N/A | High solubility for all; good for bulk cleaning salts. |
| Water (25°C) | Para (less soluble) | Ortho (more soluble) | Ortho-isomers often have higher water solubility due to dipole moments. |
| Benzene/Pet Ether | Meta | Para | Meta isomers are often more soluble in non-polar solvents than para (due to crystal packing efficiency of para). |
Table 1: General solubility trends for halogenated benzoic acids [4].
Analytical Toolkit: Impurity Fingerprinting
Use this decision matrix to identify your impurity based on standard analytical data.
| Observation | Likely Impurity | Origin Route | Confirmation Test |
| NMR: Peak at ~10.0 ppm | Benzaldehyde deriv. | Oxidation | 2,4-DNP Test (Orange ppt) |
| NMR: Peak at ~4.5 ppm ( | Benzyl Alcohol deriv. | Oxidation | Jones Oxidation Test |
| HPLC: Late eluting non-polar peak | Biaryl / Biphenyl | Grignard / Sandmeyer | Insoluble in |
| MS: M-1 peak shows | De-halogenated arene | Grignard (Moisture) | Boiling point check |
| Appearance: Sticky/colored solid | Azo-coupling dyes | Sandmeyer | UV-Vis (Broad absorption) |
Process Workflow: Impurity Isolation Logic
The following diagram illustrates the logic flow for isolating and identifying impurities based on the reaction outcome.
Figure 2: Logical decision tree for impurity classification and remediation.
References
-
BenchChem Technical Support. (2025).[1][5][10] Synthesis of Chloro-Substituted Benzoic Acids: Troubleshooting & Optimization. Retrieved from
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).[2][10][11][12] Retrieved from
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts.[5][13] Retrieved from
-
ResearchGate. (2019). Atom-efficient chlorination of benzoic acids with PCl3. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scirp.org [scirp.org]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. vaia.com [vaia.com]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage procedures for 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid.
Proper handling and storage procedures for 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid.
Product Category: Halogenated Building Blocks / Fluorinated Intermediates Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding Your Reagent
Welcome to the technical support hub for 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid . This compound is a specialized intermediate, often utilized in the synthesis of MEK inhibitors and other kinase-targeted small molecules.
Its dual-functionality—an aryl iodide motif primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and a trifluoroethoxy tail for lipophilic modulation—presents unique handling challenges. The high electron density of the iodine atom makes the C-I bond susceptible to homolytic cleavage by light, while the fluorinated ether significantly alters solubility compared to non-fluorinated analogs.
Module 1: Critical Storage & Stability
Status: Active Monitoring Required Core Risk: Photolytic Deiodination & Discoloration
The Mechanism of Degradation
The carbon-iodine (C-I) bond energy is relatively weak (~57 kcal/mol). Exposure to UV or visible light can induce homolytic cleavage , generating an aryl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (
Technical Insight: The presence of the electron-withdrawing trifluoroethoxy group at the meta position stabilizes the benzoate core but does not significantly protect the C-I bond from photonic excitation.
Storage Protocol (Self-Validating System)
Follow this workflow to ensure reagent integrity upon receipt and during long-term storage.
Figure 1: Decision logic for initial handling and storage to prevent photolytic degradation.
FAQs: Stability
Q: My sample arrived slightly yellow. Is it ruined?
-
A: Not necessarily. A faint yellow tint indicates trace liberation of elemental iodine (
).-
Troubleshooting: Wash a small sample with 5% aqueous sodium thiosulfate. If the color disappears and the solid remains, the bulk material is likely intact. For high-purity applications (e.g., GMP synthesis), recrystallization from Ethanol/Water is recommended [1].
-
Q: Can I store this in solution?
-
A: No. Avoid long-term storage in solution, especially in nucleophilic solvents like DMSO or DMF, which can accelerate decomposition over time. Prepare fresh solutions immediately before use.
Module 2: Solubilization & Handling
Status: Common User Pain Point Core Challenge: Hydrophobicity of the Trifluoroethoxy Group
The 2,2,2-trifluoroethoxy group adds significant lipophilicity (
Solubility Profile & Recommendations
| Solvent System | Solubility Rating | Application Notes |
| Water (pH 7) | Insoluble | The protonated acid precipitates immediately. |
| 0.1 M NaOH | Soluble | Forms the sodium benzoate salt. Preferred for aqueous work. |
| DMSO | High (>50 mM) | Ideal for stock solutions in biological assays. |
| Ethanol/Methanol | Moderate/High | Good for transfers; heating may be required for saturation. |
| DCM/Chloroform | Moderate | Suitable for extraction workups. |
Standard Solubilization Protocol
To introduce this compound into an aqueous reaction (e.g., biological assay or aqueous coupling):
-
Weigh the solid acid.
-
Dissolve in minimal DMSO (e.g., to 100 mM concentration).
-
Dilute slowly into the aqueous buffer.
-
Critical Step: Ensure the buffer pH is > 7.5 . The pKa of this benzoic acid derivative is predicted to be ~3.5–3.8 due to the electron-withdrawing fluorine and iodine [2]. You must deprotonate the carboxylic acid to maintain solubility in water.
-
Module 3: Reaction Troubleshooting
Context: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Sonogashira)
Q: I am observing low yields in my Suzuki coupling. The starting material remains.
-
Diagnosis: The ortho-substituent effect.
-
Explanation: The trifluoroethoxy group at position 3 is ortho to the iodine at position 4. This creates steric bulk that can hinder the oxidative addition of the Palladium catalyst to the C-I bond.
-
Solution:
-
Switch Ligands: Move from standard
to electron-rich, bulky phosphines like SPhos or XPhos , which are designed to facilitate oxidative addition in sterically hindered aryl halides [3]. -
Temperature: Increase reaction temperature to 80–100°C.
-
Q: I see deiodination (replacement of I with H) instead of coupling.
-
Diagnosis: Protodehalogenation.
-
Explanation: This often occurs if the reaction mixture is too basic or if the hydride source is available (often from solvent impurities or overheating in alcohols).
-
Solution: Use anhydrous solvents (DMF/Dioxane) and ensure thorough degassing (sparging with Argon) to remove oxygen, which promotes homocoupling and other side reactions.
Workflow: Optimizing Cross-Coupling
Figure 2: Troubleshooting logic for optimizing palladium-catalyzed reactions involving hindered aryl iodides.
Module 4: Safety & Waste Disposal
Hazard Class: Irritant (Skin/Eye), potentially toxic if swallowed. GHS Signals: Warning (Exclamation Mark).
-
Handling: Always wear nitrile gloves. The lipophilic nature of the trifluoroethoxy group may facilitate skin absorption compared to standard benzoic acid.
-
Waste Stream:
-
Do NOT mix with standard organic waste if your facility segregates halogenated solvents.
-
This compound must go into the Halogenated Organic Waste stream due to the high mass percentage of Iodine and Fluorine.
-
Note: Do not dispose of acidic solutions directly into steel waste drums; neutralize to pH 7 before disposal to prevent container corrosion.
-
References
-
Purification of Iodinated Benzoic Acids: Organic Syntheses, Coll. Vol. 2, p. 349 (1943); Vol. 10, p. 58 (1930). (General procedure for recrystallization of iodobenzoic acid derivatives).
-
Acidity of Fluorinated Benzoic Acids: Zhang, Y., et al. "Solubilities of benzoic acid and its nitro-derivatives." J. Chem. Eng. Data 2015. (Establishes pKa trends for electron-withdrawing substituents).
-
Cross-Coupling of Hindered Aryl Halides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.
-
Properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (Analogous Structure): TCI Chemicals Product Data. (Used for solubility/stability extrapolation of the trifluoroethoxy moiety).
Sources
Reference Data & Comparative Studies
Comparative analysis of different synthetic routes to this compound.
Comparative analysis of different synthetic routes to this compound.
[1][2][3][4][5]
Subject: Nirmatrelvir (PF-07321332)
Application: SARS-CoV-2 Main Protease (
Executive Summary: The "Lightspeed" Challenge
This guide analyzes the synthetic evolution of Nirmatrelvir , the active pharmaceutical ingredient (API) in Paxlovid.[1][2][3][4][5][6][7][8][9] The development of this compound represents a landmark in pharmaceutical history, moving from initial discovery to Emergency Use Authorization (EUA) in just 17 months.[1][4]
We compare three distinct synthetic philosophies used to access this complex peptidomimetic nitrile:
-
Route A (Medicinal Chemistry): Optimized for speed-to-data; linear assembly using standard peptide coupling.
-
Route B (Commercial Process): Optimized for scale and speed-to-patient; convergent assembly with telescoped steps.
-
Route C (Sustainable/Next-Gen): Optimized for Green Chemistry; surfactant-mediated aqueous chemistry avoiding chlorinated solvents.
Structural Analysis & Synthetic Strategy
Nirmatrelvir contains three critical pharmacophores that dictate synthetic strategy:
-
P1 Fragment: A glutamine surrogate containing a reactive nitrile warhead (reversible covalent inhibitor).
-
P2 Fragment: A rigid bicyclic proline (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) requiring high stereocontrol.
-
P3 Fragment: A tert-leucine cap with a trifluoroacetyl moiety.[2][8]
Strategic Logic Flow
The following diagram contrasts the linear discovery logic with the convergent commercial strategy.
Figure 1: Strategic divergence between linear discovery synthesis (sequential addition) and convergent process synthesis (parallel fragment assembly).
Comparative Route Analysis
Route A: The Discovery Route (Medicinal Chemistry)
-
Objective: Rapid SAR exploration.
-
Chemistry: Linear assembly. The P1 glutamine surrogate methyl ester is coupled to the P2-P3 fragment. The final critical step involves converting the primary amide to the nitrile warhead.
-
Key Reagents: HATU/EDC (Peptide couplers), Burgess Reagent (Dehydration).
-
Limitations:
-
Atom Economy: Poor due to high molecular weight coupling reagents (HATU).
-
Purification: Relies heavily on silica gel chromatography (not scalable).
-
Yield: ~17–48% overall.
-
Route B: The Commercial Route (Pfizer Process)[4][10]
-
Objective: Multi-ton scale manufacturing under "Lightspeed" timelines.
-
Chemistry: Convergent assembly.[10]
-
Key Innovation: Use of Burgess Reagent (or sulfonyl carbamate variants) in a controlled flow or batch process, followed by isolation of a specific MTBE solvate to reject impurities.
-
Performance:
-
Yield: >70% (telescoped).
-
Purification: Crystallization-driven (eliminated chromatography).
-
Route C: Sustainable "Green" Route (Lipshutz et al.)
-
Objective: Reduce Environmental Factor (E-factor) and eliminate chlorinated solvents.
-
Chemistry: Surfactant-mediated chemistry in water.
-
Key Innovation: Replaces the expensive and atom-inefficient Burgess reagent with TFAA (Trifluoroacetic anhydride) and NMM (N-methylmorpholine) for the dehydration step.
-
Performance:
Technical Comparison Data
| Metric | Route A (Discovery) | Route B (Commercial) | Route C (Sustainable) |
| Overall Yield | 20–48% | >70% | ~70% |
| Step Count | 7+ (Linear) | 5 (Convergent) | 7 (3-Pot Telescoped) |
| Primary Solvent | DCM / DMF | EtOAc / MTBE / Water | Water (Surfactant) / EtOAc |
| Amide Coupling | HATU / EDC (High Cost) | CDMT or Mixed Anhydride | Mixed Anhydride |
| Nitrile Formation | Burgess Reagent | Burgess Reagent (Optimized) | TFAA / NMM |
| Purification | Chromatography (Flash) | Crystallization (MTBE solvate) | Extraction / Crystallization |
| Scalability | Grams | Metric Tons | Kilograms (Demonstrated) |
Deep Dive: The Critical "Warhead" Installation
The most chemically sensitive step is the dehydration of the primary amide to the nitrile (the covalent warhead). This functional group is prone to hydrolysis or over-reaction.
Mechanism Comparison: Burgess vs. TFAA
The following diagram illustrates the mechanistic difference between the commercial choice (Burgess) and the green alternative (TFAA).
Figure 2: Mechanistic divergence in nitrile installation. Burgess proceeds via syn-elimination; TFAA proceeds via base-mediated elimination.
Detailed Experimental Protocol
Selection: This protocol details the Route C (Sustainable) dehydration method. It is selected for this guide because it offers a high-fidelity, lower-cost alternative to the proprietary Burgess reagent method, making it highly relevant for researchers in generic or academic settings.
Protocol: TFAA-Mediated Dehydration of Primary Amide
Context: Conversion of the P1-P2-P3 amide precursor to Nirmatrelvir.
Reagents:
-
Precursor Amide (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.5 equiv)
-
N-Methylmorpholine (NMM) (2.5 equiv)
-
Ethyl Acetate (EtOAc) or 2-MeTHF (Solvent)
Step-by-Step Workflow:
-
Dissolution: Charge the Precursor Amide into a reactor with EtOAc (10 volumes). Cool the mixture to 0–5 °C.
-
Base Addition: Add NMM (2.5 equiv) slowly, maintaining internal temperature <10 °C.
-
Activation (Critical Step): Add TFAA (1.5 equiv) dropwise over 30 minutes.
-
Why: Rapid addition can cause exotherms that degrade the nitrile or racemize the P2 center.
-
-
Reaction: Stir at 0–5 °C for 1 hour. Monitor by HPLC for disappearance of amide.
-
Quench: Add water (5 volumes) slowly.
-
Work-up: Separate phases. Wash organic layer with saturated
to remove trifluoroacetic acid byproducts. -
Crystallization: Swap solvent to MTBE/Heptane to induce crystallization of the product.
Validation Check (Self-Correcting):
-
If yield is low: Check moisture content of solvent (TFAA is moisture sensitive).
-
If epimerization is observed: Lower the reaction temperature to -10 °C and reduce base equivalents.
References
-
Pfizer Commercial Route (OPRD)
- Title: Development of the Commercial Manufacturing Process for Nirm
- Source: ACS Central Science (2023)
-
URL:[Link]
-
Discovery Chemistry Route
-
Sustainable/Green Route
-
Medicinal Chemistry Review
Sources
- 1. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Advantages of using the trifluoroethoxy group in drug design.
Advantages of using the trifluoroethoxy group in drug design.
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, Pharmacologists Focus: Bioisosteric replacement, Metabolic Stability, and Physicochemical Tuning
Executive Summary
In modern drug design, the 2,2,2-trifluoroethoxy group (
This guide objectively compares the trifluoroethoxy group against its non-fluorinated and fully fluorinated analogs, supported by synthesis protocols and mechanistic data.
Part 1: Physicochemical Profile & Comparative Analysis
The strategic selection of the trifluoroethoxy group is often driven by three parameters: Lipophilicity (
Table 1: Comparative Physicochemical Properties
Data synthesized from standard Hansch parameters and bioisosteric principles.
| Property | Methoxy ( | Trifluoroethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Electronic Effect ( | 0.25 (Weak Withdrawal) | ~0.40 - 0.50 (Moderate Withdrawal) | 0.55 (Strong Withdrawal) | Modulates pKa of nearby amines; affects metabolic vulnerability of the ring. |
| Lipophilicity ( | -0.02 (Polar) | ~0.60 (Lipophilic) | 1.04 (Highly Lipophilic) | |
| Metabolic Stability | Low (O-dealkylation risk) | High (Blocked | High | |
| Conformation | Rotates freely | Gauche Effect | Anomeric Effect | Fluorine-oxygen gauche preference creates rigidified binding conformations. |
| Steric Bulk ( | Small | Medium | Medium | Fills hydrophobic pockets more effectively than |
The Electronic "Sweet Spot"
Unlike the methoxy group, which is an electron-donating group (EDG) by resonance but weak withdrawer by induction, the trifluoroethoxy group acts as a net electron-withdrawing group (EWG) due to the strong inductive effect of the
-
Application: If a lead compound has a basic amine that is too basic (causing hERG liability or poor bioavailability), introducing a trifluoroethoxy group nearby can lower the pKa by 1–2 units via through-bond induction, improving the safety profile [1].
Part 2: Metabolic Stability & Mechanism
The primary advantage of the trifluoroethoxy group is its resistance to O-dealkylation , a rapid clearance pathway for methoxy-containing drugs.
Mechanism of Stabilization
Cytochrome P450 (CYP450) enzymes typically metabolize ethers via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the
-
Methoxy: The C-H bonds are electron-rich and easily oxidized, leading to a hemiacetal intermediate which collapses to release formaldehyde.
-
Trifluoroethoxy: The strong electron-withdrawing
group pulls electron density away from the adjacent . This deactivates the C-H bonds, raising the energy barrier for radical abstraction by the high-valent Iron-Oxo species in CYP450 [1][2].
Visualization: Metabolic Blockade Pathway
The following diagram illustrates the divergent metabolic fates of methoxy vs. trifluoroethoxy ethers.
Caption: Comparative metabolic fate showing the electronic deactivation of the alpha-carbon in trifluoroethoxy ethers, preventing O-dealkylation.
Part 3: Synthetic Accessibility (Protocol)
Introducing the trifluoroethoxy group is more challenging than simple methylation due to the lower nucleophilicity of 2,2,2-trifluoroethanol (TFE). Standard Williamson ether synthesis often fails or requires harsh conditions.
Recommended Method: The Mitsunobu Reaction This protocol is preferred for late-stage functionalization of phenols in drug discovery due to its mild conditions and functional group tolerance [3][4].
Experimental Protocol: Phenol Trifluoroethylation
Objective: Convert a phenolic precursor to a trifluoroethyl ether.
Reagents:
-
Substrate: Phenol derivative (1.0 eq)
-
Alcohol: 2,2,2-Trifluoroethanol (TFE) (1.5 - 2.0 eq)
-
Phosphine: Triphenylphosphine (
) (1.5 eq) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the Phenol (1.0 eq),
(1.5 eq), and TFE (2.0 eq). Dissolve in anhydrous THF (0.1 M concentration relative to phenol). -
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Controls the exothermic nature of the betaine formation.
-
Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. Critical Check: The solution should turn yellow/orange.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The crude residue will contain triphenylphosphine oxide (
). Triturate with cold diethyl ether/hexanes to precipitate , filter, and purify the filtrate via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Visualization: Synthesis Decision Workflow
Caption: Decision matrix for synthesizing trifluoroethyl ethers based on substrate electronic properties.
Part 4: Case Study - Flecainide
Flecainide Acetate is the quintessential example of trifluoroethoxy utility in successful drug design.
-
Structure: A benzamide core featuring two 2,5-bis(2,2,2-trifluoroethoxy) groups.[5][6]
-
Design Logic:
-
Metabolic Shielding: The substitution of simple ethoxy groups with trifluoroethoxy prevents rapid hydroxylation of the phenyl ring and cleavage of the ether, giving the drug a half-life of ~20 hours in humans [5][6].
-
pKa Modulation: The electron-withdrawing nature of the trifluoroethoxy groups on the aromatic ring reduces the electron density of the amide, which subtly influences the basicity of the piperidine nitrogen via long-range effects, optimizing its binding to the Nav1.5 sodium channel.
-
Solubility/Permeability Balance: The groups add sufficient lipophilicity to cross cardiac cell membranes without making the drug insoluble [5].
-
Comparative Data (Hypothetical vs. Actual):
| Feature | Non-Fluorinated Analog (Ethoxy) | Flecainide (Trifluoroethoxy) |
|---|---|---|
| Metabolic Half-Life | Short (< 4 hours) | Long (~20 hours) |
| Oral Bioavailability | Low (First-pass metabolism) | High (~90-95%) |
| Potency (Na+ Block) | Moderate | High |
References
-
HaghiPour, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC/NIH. Link(Note: Generalized link to recent PMC fluorine review).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link.
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Link.
-
Falck, J. R., et al. (2009). Mitsunobu Reaction of 2,2,2-Trifluoroethanol. Tetrahedron Letters. Link.
-
PubChem Database. Flecainide Acetate - Compound Summary. National Library of Medicine. Link.
-
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. American Journal of Cardiology. Link.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Flecainide Acetate | C19H24F6N2O5 | CID 41022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flecainide - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. GSRS [precision.fda.gov]
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid demand a meticulous and informed approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
This compound, while a valuable building block in synthesis, is a multi-halogenated organic acid. Its structure necessitates its classification as a hazardous waste, primarily due to the presence of both iodine and a fluorinated ether group. The protocols outlined below are designed to address the specific risks associated with these functionalities.
Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from its structural components and data on closely related analogues.
-
Benzoic Acid Moiety : The carboxylic acid group imparts acidic and potentially corrosive properties.
-
Iodinated Aromatic Ring : Aromatic iodine compounds can be toxic and environmentally persistent. Most nonradioactive iodine compounds do not require special disposal, but those classified as toxic or reactive are handled as hazardous waste[1].
-
Trifluoroethoxy Group : This fluorinated group places the compound in a category of significant regulatory focus. The carbon-fluorine bond is exceptionally strong, leading to high thermal stability and environmental persistence. Recent EPA guidance on Per- and Polyfluoroalkyl Substances (PFAS) highlights the challenges in destroying such compounds and recommends high-temperature incineration as a primary disposal method[2][3].
Based on similar chemical structures, 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid should be handled as a substance causing skin, eye, and respiratory irritation[4].
Table 1: Inferred Hazard Classification | Hazard Class | GHS Hazard Statement | GHS Pictogram | Precautionary Statement Codes | | :--- | :--- | :--- | :--- | | Skin Irritation | H315: Causes skin irritation |
| P264, P280, P302+P352, P332+P313, P362+P364 | | Eye Irritation | H319: Causes serious eye irritation | | P280, P305+P351+P338, P337+P313 | | Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | | P261, P271, P304+P340, P312, P403+P233, P405 |Required Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks.
Table 2: Recommended PPE for Disposal Operations
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes of solutions or airborne dust particles causing serious eye damage[5][6]. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of after contamination[6]. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required if handling outside a fume hood or if dust generation is likely, to prevent respiratory tract irritation. |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Halogenated organic compounds must be kept separate from other waste streams to ensure they are routed to the correct, high-temperature disposal facilities[7][8].
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE or glass) with a secure, vapor-tight lid[9].
-
Labeling : Affix a "Hazardous Waste" tag to the container before adding any waste[8][9]. List all constituents, including "4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid" and any solvents used.
-
Solid Waste Transfer : If disposing of the solid powder, carefully transfer it into the waste container inside a chemical fume hood to minimize dust inhalation. Use spark-proof tools[5].
-
Liquid Waste Transfer : If the compound is in a solvent, transfer the solution into the designated halogenated waste container. Crucially, non-halogenated solvents mixed with any quantity of a halogenated compound must be treated as halogenated waste [9].
-
Avoid Mixing : Do not mix this waste with incompatible materials. Specifically, keep it separate from:
-
Secure and Store : Keep the waste container tightly closed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment to prevent spills[8].
Disposal Decision Workflow
The following workflow provides a logical path for characterizing and segregating waste containing 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid.
Caption: Decision workflow for proper waste segregation.
Approved Final Disposal Methodologies
The final disposal of this compound must be handled by a licensed hazardous waste management facility. The laboratory's role is to ensure it is properly collected and identified for the facility to process correctly.
-
High-Temperature Incineration : This is the recommended and most effective method for destroying halogenated and fluorinated organic compounds[7]. Temperatures typically exceed 1,000°C, which is necessary to break the stable carbon-halogen and carbon-fluorine bonds, converting the compound into less harmful substances like CO₂, water, and mineral acids (HF, HI), which are then scrubbed from the exhaust stream. The EPA's guidance on PFAS-related materials supports thermal treatment as a primary disposal technology[3].
-
Hazardous Waste Landfill : While an option, landfilling is less preferable as it does not destroy the molecule. If this route is used, the waste must be securely containerized according to RCRA (Resource Conservation and Recovery Act) regulations to prevent leaching into the environment[1].
-
Underground Injection : This method, also noted in EPA guidance for PFAS, involves injecting waste into deep, confined geological formations. It is a specialized disposal route used for certain liquid hazardous wastes[3].
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain. It is not approved for sewer disposal and can harm aquatic ecosystems and wastewater treatment processes[5][11].
-
DO NOT attempt to neutralize with strong acids or bases without a validated protocol, as this can cause uncontrolled reactions.
-
DO NOT autoclave materials contaminated with this compound, as this can create hazardous vapors[10].
Emergency Spill Procedures
In the event of a spill during handling or disposal, immediate and correct action is crucial.
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Control Ignition Sources : Remove all sources of ignition[5].
-
Don PPE : Wear the appropriate PPE as listed in Table 2.
-
Contain the Spill : For a solid spill, gently sweep the material into a container for disposal. Moisten slightly with water to prevent dusting if appropriate[5]. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the leak.
-
Collect and Dispose : Place all contaminated absorbent material and cleaning supplies into the designated "Halogenated Organic Waste" container[8].
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Report : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
By adhering to these rigorous, evidence-based procedures, you ensure that the disposal of 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise in your laboratory operations.
References
-
U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. Retrieved from [Link]
- Generic Safety Data Sheet Information. (n.d.). Safety Data Sheets. Retrieved from a composite of general chemical SDS resources.
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- United States Pharmacopeia. (2020). USP SDS US.
- Flinn Scientific. (n.d.). Material Safety Data Sheets. Retrieved from a composite of general chemical SDS resources.
- Angene Chemical. (2025). Safety Data Sheet. Retrieved from a composite of general chemical SDS resources.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from [Link]
-
Ren, S., & Wang, X. (2008). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. PubMed, 25(5), 554-65. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Gorokhova, L. G., et al. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Hygiene and Sanitation, 99(11), 1238-1243. Retrieved from [Link]
- TCI America. (n.d.). Safety Data Sheet. Retrieved from a composite of general chemical SDS resources.
-
National Center for Biotechnology Information. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. PubChem Compound Database. Retrieved from [Link]
-
AOBChem. (n.d.). 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodo-3-[2-(2-oxo-1-pyridinyl)ethoxy]benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]
-
Lobachemie. (n.d.). Material Safety Data Sheet - 2,3,5 triiodo benzoic acid 97% ar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Eurofins. (2024). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. YubaNet. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA - Eurofins USA [eurofinsus.com]
- 3. yubanet.com [yubanet.com]
- 4. aobchem.com [aobchem.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. angenechemical.com [angenechemical.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. case.edu [case.edu]
- 11. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
